molecular formula C20H17BrN2O4S B3899684 N-[(4-bromophenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide

N-[(4-bromophenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B3899684
M. Wt: 461.3 g/mol
InChI Key: DXYYDCDQEQJKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromophenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide, commonly known as BPNM, is a chemical compound that has gained significant attention in the field of scientific research. BPNM has been found to possess several unique properties that make it an ideal candidate for various research applications.

Mechanism of Action

BPNM exerts its effects by binding to specific proteins in the body. One of the primary targets of BPNM is the protein kinase CK2, which is involved in cell proliferation and survival. BPNM binds to the active site of CK2 and inhibits its activity, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
BPNM has been found to have several biochemical and physiological effects. In vitro studies have shown that BPNM can inhibit the growth of cancer cells, prevent the death of neurons in the brain, and reduce inflammation. BPNM has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPNM in lab experiments is its specificity. BPNM targets specific proteins in the body, which makes it an ideal tool for studying the function of these proteins. However, one of the limitations of using BPNM is its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several areas where future research on BPNM could be focused. One area is the development of new cancer therapies based on BPNM. Another area is the study of the neuroprotective effects of BPNM and its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to improve the solubility of BPNM in water, which could make it easier to work with in lab experiments.
Conclusion:
In conclusion, BPNM is a chemical compound that has several unique properties that make it an ideal candidate for various scientific research applications. BPNM has been found to have potential applications in cancer research, neuroscience, and other areas. Further research on BPNM could lead to the development of new therapies for cancer and neurodegenerative diseases.

Scientific Research Applications

BPNM has been found to have several applications in scientific research. One of the most significant applications of BPNM is in the field of cancer research. BPNM has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. This makes BPNM a potential candidate for the development of new cancer therapies.
Another area where BPNM has shown promise is in the field of neuroscience. BPNM has been found to have neuroprotective effects and can prevent the death of neurons in the brain. This makes BPNM a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(4-bromophenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c1-14-7-12-18(13-19(14)23(24)25)28(26,27)22-20(15-5-3-2-4-6-15)16-8-10-17(21)11-9-16/h2-13,20,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYYDCDQEQJKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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